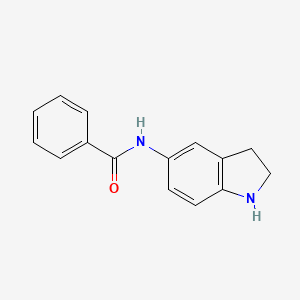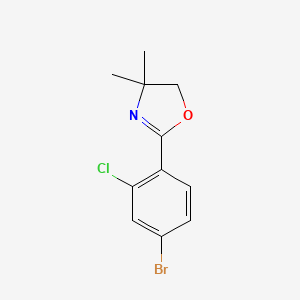
2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Descripción general
Descripción
The compound you mentioned contains a bromo-chlorophenyl group, which is a type of aromatic compound that contains both bromine and chlorine atoms . It also contains an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of a bromo-chlorophenyl compound would consist of a phenyl (benzene) ring with bromine and chlorine substituents . The oxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the presence of the halogens and the oxazole ring. Halogens are often quite reactive, and the oxazole ring can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds .Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2-chlorophenol and 4-chlorophenol, have been evaluated for their environmental impact, particularly in aquatic ecosystems. They generally exert moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, becoming moderate to high depending on specific conditions, although bioaccumulation is expected to be low. This research highlights the importance of understanding the environmental fate and potential effects of chlorinated organic compounds, including those structurally related to the queried chemical (Krijgsheld & Gen, 1986).
Triazole Derivatives and Biological Activity
The chemistry of 1,2,4-triazole derivatives has been a focus due to their wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This indicates a promising direction for scientific research, including the potential for chemical modeling and synthesis of biologically active substances. The adaptability and reactivity of triazole derivatives suggest that related compounds, such as the one , may offer valuable insights into the development of new pharmaceuticals or agrochemicals (Ohloblina, 2022).
Environmental Fate and Toxicology of Herbicides
Research on the environmental fate, toxicology, and biodegradation of herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), is relevant to understanding the impact of related chlorophenyl compounds. These studies focus on the distribution, persistence, and ecological effects of widely used herbicides, providing a framework for assessing the environmental and health risks of related chemicals. The information gained from such studies can inform the safe use, regulation, and remediation strategies for compounds with similar properties (Zuanazzi, Ghisi, & Oliveira, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c1-11(2)6-15-10(14-11)8-4-3-7(12)5-9(8)13/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCBCJWKYVVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)Br)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)
![2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3168490.png)

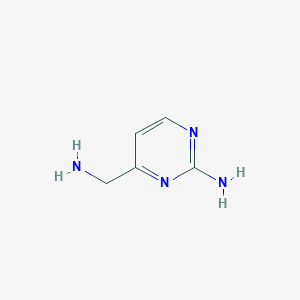

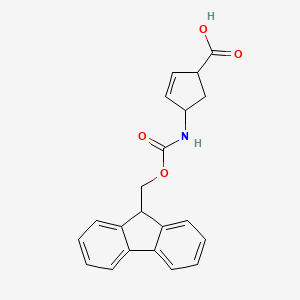
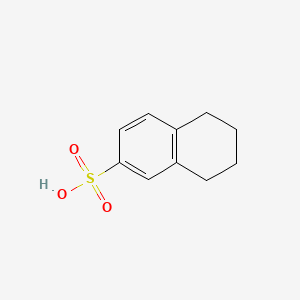
![4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3168528.png)
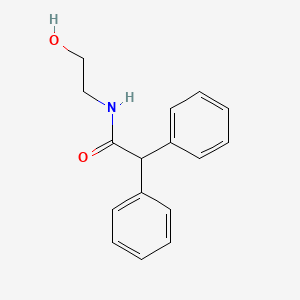
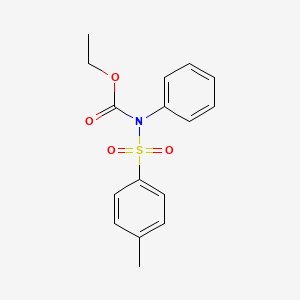


![5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3168563.png)
